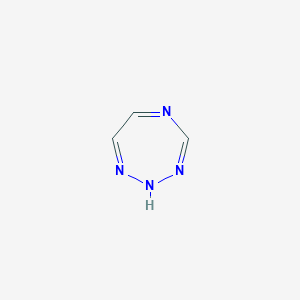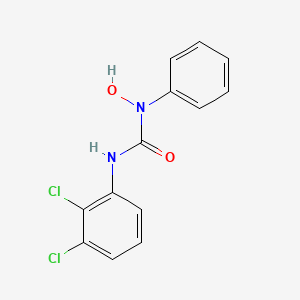
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 2,3-dichloroaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce amines.
科学研究应用
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and known for its partial agonist activity at dopamine receptors.
2,3-Dichlorophenol: A chlorinated derivative of phenol with applications in organic synthesis.
Uniqueness
3-(2,3-Dichlorophenyl)-1-hydroxy-1-phenylurea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
属性
分子式 |
C13H10Cl2N2O2 |
|---|---|
分子量 |
297.13 g/mol |
IUPAC 名称 |
3-(2,3-dichlorophenyl)-1-hydroxy-1-phenylurea |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-7-4-8-11(12(10)15)16-13(18)17(19)9-5-2-1-3-6-9/h1-8,19H,(H,16,18) |
InChI 键 |
QOKJRMGUZXIJAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C(=O)NC2=C(C(=CC=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
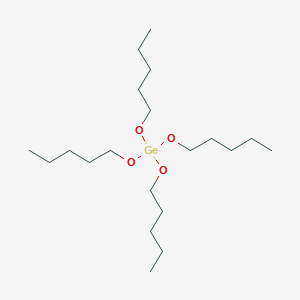
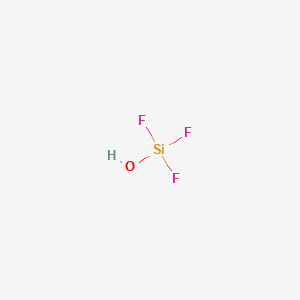
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)


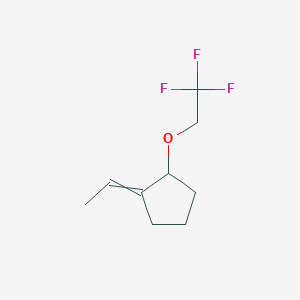

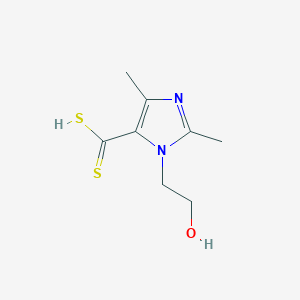
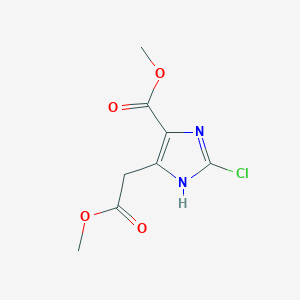
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)


